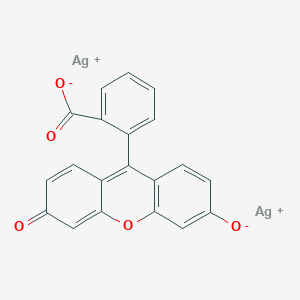

Fluorescein silver

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25931-86-6 |

|---|---|

Molecular Formula |

C20H10Ag2O5 |

Molecular Weight |

546.0 g/mol |

IUPAC Name |

disilver;2-(3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/C20H12O5.2Ag/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 |

InChI Key |

SHFAFEZLBIWABL-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Ag+].[Ag+] |

Origin of Product |

United States |

Methodologies for Synthesis and Functionalization of Fluorescein Silver Constructs

Chemical Reduction Approaches for Fluorescent Silver Nanoparticles

Chemical reduction is a cornerstone, bottom-up approach for synthesizing silver nanoparticles (AgNPs). nih.govpsu.edu This method involves the reduction of silver ions (commonly from a precursor like silver nitrate (B79036), AgNO₃) to zerovalent silver atoms using a chemical reducing agent. nih.gov These atoms then nucleate and grow into nanoparticles. The key to creating fluorescent constructs via this route is the integration of the fluorescein (B123965) moiety during the synthesis process, which can be achieved through several strategic variations. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), ascorbic acid, and sodium citrate. mdpi.comacs.org

In-situ synthesis refers to the formation of silver nanoparticles directly in a solution containing a stabilizing agent. This agent adsorbs onto the nanoparticle surface as it forms, preventing aggregation and controlling the final size and shape. researchgate.net In many protocols, the stabilizer can also play a role as a weak reducing agent.

Several molecules can serve as effective stabilizers in these one-pot syntheses. For instance, nucleosides have been successfully used as templates for creating fluorescent silver nanoparticles. acs.org In this method, a silver nitrate solution is mixed with a nucleoside solution, and a reducing agent such as ascorbic acid is added to initiate the formation of AgNPs. acs.org The nucleoside acts as a template and stabilizer, and the resulting nanoparticles exhibit distinct fluorescence characteristics. acs.org Similarly, polymers like polyvinylpyrrolidone (B124986) (PVP) and chitosan (B1678972) oligomers can be used. mdpi.comnih.gov Chitosan, in particular, can serve as both a source of chloride ions for the reduction and as a stabilizing matrix for the resulting nanoparticles. nih.gov

| Methodology | Silver Precursor | Reducing Agent | Stabilizer / Template | Key Research Finding | Reference |

| Nucleoside-Templated Synthesis | Silver Nitrate | Ascorbic Acid | Nucleosides (Adenine, Cytosine, etc.) | A simple one-pot method to produce water-soluble, fluorescent AgNPs with good stability. | acs.org |

| Photochemical Synthesis | Silver Triflate | Ketyl Radicals (from I-2959 photoinitiator) | 5-Aminoisoquinoline, 2-Aminoanthracene, etc. | An easy and inexpensive photochemical method to produce fluorescent AgNPs stabilized by various additives. | frontiersin.org |

| Polymer-Mediated Synthesis | Silver Nitrate | Polyvinylpyrrolidone (PVP) | Polyvinylpyrrolidone (PVP) | PVP acts as both a reducing agent in DMF solvent and a stabilizer for the resulting fluorescent silver nanostructures. | rsc.org |

| Chitosan-Based Synthesis | Silver Nitrate | Chitosan Oligomers (containing Cl⁻) | Chitosan Oligomers | Chitosan acts as a source of reducing ions and a stabilizer, with fluorescence quenching used to monitor nanoparticle formation. | nih.gov |

This table provides an interactive summary of selected in-situ synthesis strategies for fluorescent silver nanoparticles.

A more direct approach to creating fluorescein-silver constructs involves using a fluorescein derivative not just as the fluorescent component but also as the primary stabilizing (or capping) agent during the reductive synthesis. mdpi.com In this strategy, the fluorescein derivative is present in the reaction mixture and binds to the silver surface as the nanoparticles form, ensuring the fluorophore is intrinsically part of the nanoparticle's outer layer.

One prominent example involves the synthesis of AgNPs functionalized with fluorescein isothiocyanate (FITC). mdpi.comresearchgate.net In a typical procedure, an aqueous solution of FITC is mixed with a silver nitrate solution before the addition of a strong reducing agent like sodium borohydride (NaBH₄). mdpi.comresearchgate.net The FITC molecules cap the nascent nanoparticles, with the isothiocyanate group playing a key role in the interaction with the silver surface. mdpi.comcnr.it The molar ratio of the silver precursor to the fluorescein derivative is a critical parameter that influences the size, stability, and optical properties of the final nanoparticles. mdpi.com Other research has involved synthesizing novel fluorescein derivatives by condensing fluorescein with various coupling agents and then using these new molecules to stabilize AgNPs prepared by chemical reduction. researchgate.netnih.gov

| Silver Precursor | Reducing Agent | Fluorescein Derivative | Ag/Dye Molar Ratio | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| Silver Nitrate | Sodium Borohydride | Fluorescein Isothiocyanate (FITC) | 1:1 | 78 ± 12 | -16 ± 3 | mdpi.comresearchgate.net |

| Silver Nitrate | Sodium Borohydride | Rhodamine B Isothiocyanate (RITC) | 1:1 | 68 ± 20 | -22 ± 3 | mdpi.comresearchgate.net |

This interactive table details parameters from a study on the reductive synthesis of silver nanoparticles stabilized by xanthene-based dyes, including a fluorescein derivative.

Co-doping Techniques for Fluorescein-Silver Integration in Composite Materials

Co-doping involves incorporating both silver and a fluorescein-based fluorophore into a single host material or matrix. This approach creates a solid-state composite where the two components are integrated, potentially leading to synergistic interactions that can modify the material's optical properties.

The host material can range from inorganic glasses and metal oxides to organic polymers. For example, copolymers containing fluorescein moieties have been synthesized and subsequently used as a matrix to stabilize silver nanoparticles. tandfonline.com In this case, a copolymer of vinyl acetate (B1210297) and p-acryloyloxybenzaldehyde is first functionalized with a fluorescein derivative. Silver nanoparticles are then generated within this polymer matrix, which acts as a stabilizing agent. tandfonline.com The resulting hybrid film shows a decrease in fluorescence intensity, indicating interaction between the fluorophore and the silver nanoparticles. tandfonline.com

Another approach involves the co-doping of silica-based optical fibers. While direct co-doping with fluorescein is less common in this specific application, studies on fibers co-doped with silver nanoparticles and other fluorescent centers, like bismuth, demonstrate the underlying principle. mdpi.com The presence of AgNPs can significantly alter the local electromagnetic field, leading to enhanced fluorescence from the nearby active centers. mdpi.comresearchgate.net This same principle of plasmon-enhanced fluorescence can be applied to fluorescein integrated into similar composite materials.

| Host Matrix | Silver Source | Fluorescein Source | Integration Method | Key Outcome | Reference |

| Poly(VAc-co-AcrBzA) Copolymer | Silver Nitrate | Covalently bound Fluorescein derivative | In-situ photogeneration of AgNPs in a functionalized polymer film | The copolymer acts as a stabilizer for AgNPs; fluorescence of the fluorescein moiety is quenched. | tandfonline.com |

| Titanium Dioxide (TiO₂) | Silver Nanopowder | Samarium ions (Sm³⁺) as fluorophore | Sol-gel method with addition of dopants | Enhancement of Sm³⁺ fluorescence (up to 20 times) was observed in the vicinity of silver aggregates. | researchgate.net |

| Silica-based Optical Fiber | Silver (from solution doping) | Bismuth-active centers as fluorophore | Modified Chemical Vapor Deposition (MCVD) with solution co-doping | Presence of silver nanoparticles contributes to plasmonic feedback, resulting in random lasing. | mdpi.com |

This interactive table summarizes different techniques for co-doping silver and fluorescent species into composite materials.

Surface Functionalization of Pre-formed Silver Nanostructures with Fluorescein Moieties

This "ex-situ" or two-step methodology involves first synthesizing stable silver nanostructures and then attaching fluorescein molecules to their surface. This approach allows for greater control over the properties of the core silver nanoparticle (e.g., size, shape) before the introduction of the fluorescent tag. The attachment can be achieved through either strong covalent bonds or weaker non-covalent interactions.

Covalent functionalization creates a stable and robust link between the fluorescein moiety and the silver nanoparticle surface, which is crucial for applications where the construct might be subjected to harsh environmental changes. This is typically achieved by using a fluorescein derivative that contains a functional group with a high affinity for silver surfaces.

The most common and effective functional group for this purpose is the thiol (-SH) group. nih.govcnr.it Thiol chemistry provides a strong, specific covalent bond (Ag-S) with the silver surface. cnr.it For example, fluorescein-labeled oligonucleotides modified with a thiol group at one end can be readily attached to pre-formed silver nanoparticles through a ligand exchange process. acs.org Another strategy involves using bifunctional linkers, such as cyanine3-polyethylene glycol-thiol (Cy3-PEG-SH), to reliably attach fluorescent dyes to AgNPs. nih.gov Similarly, the isothiocyanate group (–N=C=S) found in FITC can form a strong bond with the silver surface, which is considered a form of chemisorption bordering on covalent attachment. mdpi.comcnr.it

Non-covalent functionalization relies on weaker intermolecular forces, such as electrostatic interactions, van der Waals forces, or physisorption, to attach fluorescein to the silver surface. While less robust than covalent bonding, this approach is often simpler to implement. acs.org

The adsorption of fluorescein onto the surface of silver nanoparticles is a well-documented phenomenon that typically results in the quenching of its fluorescence. researchgate.net This quenching occurs because the fluorophore is in close proximity to the metallic surface, allowing for efficient energy transfer from the excited dye to the nanoparticle. researchgate.net The process is dynamic, with molecules adsorbing and desorbing from the surface. acs.org Studies using molecules like fluorescein-labeled bovine serum albumin (BSA-FITC) have monitored the adsorption kinetics onto silver nanoparticles, revealing that the process can take several hours to reach equilibrium and results in the formation of a protein corona on the nanoparticle surface. acs.org The interaction can also be influenced by surface charges; for instance, silver colloids can spontaneously bind to amine-coated surfaces, which can then be used to immobilize fluorescein-containing proteins via electrostatic attraction. acs.org

Advanced Spectroscopic and Structural Elucidation of Fluorescein Silver Interfaces

Optical Spectroscopy for Characterization of Fluorescein-Silver Systems

Optical spectroscopy provides a powerful suite of non-invasive techniques to probe the electronic and photophysical properties of fluorescein-silver interactions. These methods are essential for understanding phenomena such as surface plasmon resonance, fluorescence enhancement, and quenching. researchgate.netnanocomposix.com

UV-Vis absorption spectroscopy is a fundamental technique for characterizing fluorescein-silver systems, primarily through the analysis of the Localized Surface Plasmon Resonance (LSPR) of silver nanoparticles (AgNPs). sigmaaldrich.com The LSPR is a collective oscillation of conduction electrons in the metal nanoparticle excited by incident light, resulting in a strong absorption band. cytodiagnostics.com The position and shape of this LSPR peak are sensitive to the size, shape, and aggregation state of the AgNPs, as well as the refractive index of the surrounding medium. sigmaaldrich.comcytodiagnostics.com

When fluorescein (B123965) molecules are introduced to a colloidal silver suspension, changes in the UV-Vis absorption spectrum can indicate interactions between the dye and the nanoparticles. For instance, the adsorption of fluorescein onto the surface of AgNPs can lead to shifts in the LSPR peak. researchgate.net In one study, the interaction of tobramycin (B1681333) with fluorescein-bound silver nanoparticles resulted in a decrease in the surface plasmon resonance band of the AgNPs at 395 nm. nih.gov The presence of a colloidal silver suspension has also been found to alter the concentrations of different ionic forms of fluorescein, which can be monitored by changes in the absorption spectra. acs.orgnih.gov

The interaction between fluorescein and AgNPs can also influence the dye's own absorption characteristics. For example, in a composite of fluorescein and AgNPs formed within a reverse micelle, the SPR band of the AgNPs experiences a significant red shift. researchgate.net In systems involving fluorescein isothiocyanate (FITC) functionalized AgNPs, the absorption band of FITC can overlap with the LSPR, creating a shoulder in the combined spectrum. mdpi.com

| System | Key UV-Vis Spectral Features | Reference |

| Fluorescein-bound silver nanoparticles with tobramycin | Decrease in the AgNP surface plasmon resonance band at 395 nm. | nih.gov |

| Fluorescein isothiocyanate (FITC)-AgNPs | Overlap of FITC absorption band with the LSPR at ~398 nm, creating a spectral shoulder. | mdpi.com |

| Fluorescein in the presence of AgNPs and ascorbic acid | Nanoparticles lead to a more profound effect on the protonation equilibrium of the dye and better deaggregation of dye aggregates. | researchgate.net |

| Silver nanoparticles synthesized with ethanol | Surface plasmon resonance absorption peak observed at 422 nm. | tandfonline.com |

Steady-state fluorescence emission spectroscopy is a critical tool for investigating the impact of silver nanoparticles on the fluorescent properties of fluorescein. The interaction can lead to either fluorescence enhancement or quenching, depending on several factors. researchgate.netnanocomposix.com These factors include the distance between the fluorophore and the nanoparticle surface, the size and shape of the nanoparticles, and the spectral overlap between the fluorophore's emission and the nanoparticle's plasmon resonance. mdpi.comnanocomposix.com

Fluorescence quenching of fluorescein is often observed when it adsorbs directly onto the surface of silver nanoparticles. researchgate.netnih.gov This quenching can occur through mechanisms like Förster resonance energy transfer (FRET), where the excited fluorophore transfers its energy to the nanoparticle. mdpi.com However, under certain conditions, significant fluorescence enhancement can occur. This phenomenon, known as metal-enhanced fluorescence (MEF), is attributed to the amplification of the local electromagnetic field near the nanoparticle surface, which increases the excitation rate of the fluorophore, and an increase in the radiative decay rate. nih.govuobaghdad.edu.iqnih.gov

Studies have shown that the fluorescence intensity of fluorescein can be enhanced by the presence of AgNPs due to energy transfer from the nanoparticles to the dye, facilitated by the local field enhancement from the LSPR. researchgate.net The concentration and size of the AgNPs play a crucial role, with an optimal concentration range for maximum enhancement. researchgate.net In some cases, the presence of silver nanoparticles can also alleviate the self-quenching of fluorescein that occurs at high labeling densities. nih.govnih.gov For example, a 36-fold increase in brightness was observed for overlabeled fluorescein-human serum albumin deposited on a silver colloid coated surface. nih.gov

| System | Observed Fluorescence Phenomenon | Key Findings | Reference |

| Fluorescein adsorbed on AgNPs | Quenching | Adsorption leads to a decrease in fluorescence intensity at 513 nm. | researchgate.net |

| Fluorescein-bound AgNPs with tobramycin | Enhancement | Displacement of fluorescein from the nanoparticle surface restores its fluorescence. | nih.gov |

| Fluorescein-labeled antibodies near silver particles | Enhancement | Silver-induced increase in the radiative decay rate reduces self-quenching. | nih.gov |

| Fluorescein-coated AgNPs | Enhancement | Energy transfer from AgNPs to fluorescein due to local field enhancement. | researchgate.net |

| Overlabeled Fluorescein-HSA on silver colloid surface | Enhancement | 36-fold increase in brightness due to partial decrease in self-quenching. | nih.gov |

Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of fluorescein-silver interactions by measuring the fluorescence lifetime of the dye. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This parameter is sensitive to the fluorophore's local environment and can be significantly altered by the presence of metallic nanoparticles. acs.orgmdpi.com

For instance, time-resolved measurements of fluorescein-labeled antibodies in close proximity to metallic silver particles revealed that the observed intensity increase was partly due to a silver-induced increase in the radiative decay rate. nih.gov Similarly, the lifetimes of Texas Red-labeled BSA were found to be significantly shorter on silvered surfaces compared to an uncoated quartz substrate, indicating a strong change in the radiative decay rate of the dye. nih.gov These studies highlight the power of time-resolved fluorescence spectroscopy in elucidating the mechanisms behind fluorescence enhancement in fluorescein-silver systems. acs.org

| System | Change in Fluorescence Lifetime | Implication | Reference |

| Fluorescein-labeled antibodies near silver particles | Decrease | Silver-induced increase in the radiative decay rate, contributing to fluorescence enhancement. | nih.gov |

| Texas Red-labeled BSA on silver colloid coated surfaces | Significant decrease | Strong change in the radiative decay rate of the dye. | nih.gov |

| Cy5-labeled DNA on a 50 nm silver particle | ~5-fold decrease | Supports the near-field interaction mechanism between the fluorophore and the silver nanoparticle. | nih.gov |

Excitation-Emission Matrix (EEM) spectroscopy, also known as a 3D fluorescence scan, is a powerful technique for characterizing complex mixtures of fluorescent species. horiba.com An EEM is generated by collecting a series of emission spectra at incremental excitation wavelengths, resulting in a contour plot of fluorescence intensity as a function of both excitation and emission wavelengths. horiba.comnih.gov This "molecular fingerprint" can be invaluable for identifying and distinguishing different fluorescent components within a sample. horiba.com

In the context of fluorescein-silver systems, particularly those involving complex biological or environmental samples, EEM spectroscopy can help to deconvolve the overlapping spectral signatures of fluorescein and other fluorescent compounds. rsc.org While direct EEM studies specifically on "fluorescein silver" are not abundant in the provided search results, the technique's utility for analyzing complex mixtures of fluorescent silver clusters has been demonstrated. nih.govrsc.org For example, EEM spectroscopy was used to show that a sample of glutathione-protected silver clusters, previously thought to be a single species, was actually a mixture of at least three distinct species with unique optical properties. rsc.orgresearchgate.net

This capability is highly relevant for studying fluorescein-silver interactions in real-world scenarios where background fluorescence can interfere with analysis. By providing a comprehensive fluorescence profile, EEM can help to isolate the signal of the fluorescein-silver system from interfering signals. The technique is particularly powerful when combined with multivariate analysis methods like Principal Components Analysis (PCA) and Parallel Factor Analysis (PARAFAC). horiba.com

Morphological and Size Characterization Techniques

Understanding the physical characteristics of the silver nanoparticles, such as their size, shape, and aggregation state, is crucial for interpreting the spectroscopic data and understanding the nature of the fluorescein-silver interface.

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology and size distribution of nanoparticles. nih.govnanoscience.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, creating an image based on the differential scattering of electrons. nih.gov This allows for the direct observation of individual nanoparticles, providing information about their shape (e.g., spherical, rod-like, triangular) and size with high resolution. tandfonline.comresearchgate.net

High-Resolution TEM (HRTEM) offers even greater magnification, enabling the visualization of the crystalline lattice of the nanoparticles. rsc.orgresearchgate.net This can be used to determine the crystal structure and identify any defects. rsc.org In the study of fluorescein-silver systems, TEM and HRTEM are used to characterize the silver nanoparticles before and after interaction with fluorescein to assess any changes in their morphology or aggregation state. researchgate.netnih.gov

For example, TEM analysis of a fluorescent silver nano-system synthesized by chemical reduction showed multi-twinned nanoparticles with sizes ranging from 15-40 nm. researchgate.net In another study, TEM images confirmed the formation of quasi-spherical silver and gold nanoparticles templated by nucleosides, with sizes estimated to be in the range of 15-40 nm for silver. nih.gov The combination of TEM with other techniques like correlative light and electron microscopy (CLEM) allows for the localization of fluorescent signals from fluorescein to specific nanoparticle structures observed in the TEM. nih.govasm.org

| Nanoparticle System | Morphology/Size Determined by TEM/HRTEM | Reference |

| Fluorescent silver nano-system (SNPsFL) | Multi-twined nanoparticles, size 15–40 nm. | researchgate.net |

| Nucleoside-templated Ag NPs | Quasi-spherical, sizes ranged from 15 ± 0.4 nm to 40 ± 0.5 nm depending on the nucleoside. | nih.gov |

| Silver nanoparticles synthesized by chemical reduction | Well-separated spherical particles, sizes ranging from 20 to 80 nm. | researchgate.net |

| Silver-coated magnetic nanocomposites (Ag-MNP) | Rod and spherical shapes; rod width ~19 nm, length 23-127 nm; spherical diameter ~17 nm. | researchgate.net |

| Ultrasmall water-soluble fluorescent Ag nanoclusters | Diameter of 2.2 ± 0.4 nm. | acs.org |

Dynamic Light Scattering (DLS) for Hydrodynamic Properties

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles in suspension, including nanoparticles and macromolecules. In the context of fluorescein-silver interfaces, DLS provides critical information on the hydrodynamic radius (R_H) and size distribution of silver nanoparticles (AgNPs) functionalized with fluorescein derivatives. mdpi.comnih.gov

The interaction between fluorescein and silver nanoparticles often involves the synthesis of AgNPs functionalized with molecules like fluorescein isothiocyanate (FITC). mdpi.comresearchgate.netcnr.it DLS measurements confirm the nanoscale dimensions of these resulting AgNPs-FITC complexes. mdpi.comresearchgate.net For instance, one study reported a hydrodynamic diameter (<2R_H>) of 78 ± 12 nm for AgNPs-FITC in an aqueous solution at 25 °C. mdpi.com Another investigation into fluorescein-derivative-loaded silver nanohybrids also utilized DLS to determine their size and properties. researchgate.net

The stability of these nanoparticle systems is often assessed using zeta potential measurements in conjunction with DLS. mdpi.comresearchgate.net A reported zeta potential of -16 ± 3 mV for AgNPs-FITC indicates a degree of stability in the aqueous solution. mdpi.comresearchgate.net

Furthermore, DLS is instrumental in monitoring dynamic processes such as ligand exchange on the surface of silver nanoparticles. For example, the adsorption and desorption kinetics of BSA-FITC on silver nanoparticles have been studied by tracking the time-dependent changes in the hydrodynamic radius. openagrar.de The hydrodynamic radius of silver nanoparticles was observed to increase upon the adsorption of BSA-FITC, confirming the formation of a protein corona. openagrar.de

The aggregation of fluorescein-functionalized silver nanoparticles can also be studied using DLS. For instance, the interaction of fluorescein dye with silver nanoparticles and a cationic surfactant was explored, with DLS being one of the characterization techniques. nih.gov Similarly, in sensing applications, the introduction of an analyte can cause aggregation of the functionalized nanoparticles, leading to a change in their hydrodynamic diameter, which can be monitored by DLS. rsc.org

Table 1: Hydrodynamic Properties of Fluorescein-Silver Nanoparticles determined by DLS

| Sample | Hydrodynamic Diameter (<2R_H>, nm) | Zeta Potential (mV) | Reference |

|---|---|---|---|

| AgNPs-FITC | 78 ± 12 | -16 ± 3 | mdpi.comresearchgate.net |

| Tyrosine-stabilized AgNPs | Not explicitly stated, but ligand exchange monitored | Not Reported | openagrar.de |

| OSLAg + OGAc | 112.4 | -28.8 | rsc.org |

| AgNP-3MPS | 5 ± 2 (primary), 12 ± 4 (secondary) | Not Reported | acs.org |

| AgNP-3MPS/Hg(II) | 10 ± 2 | Not Reported | acs.org |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. mdpi.com In the study of fluorescein-silver interfaces, AFM is employed to characterize the surface morphology of silver nanostructures and the distribution of fluorescein molecules on these surfaces. aip.orgnih.gov

AFM imaging can reveal the size and shape of silver nanoparticles deposited on a substrate. nih.govcore.ac.uk For instance, AFM has been used to visualize silver island films, showing particles that are subwavelength in size, often around 500 nm wide and less than 100 nm high. nih.gov The technique can also be used to observe the formation of nanoparticle aggregates. dovepress.com

In the context of surface-enhanced fluorescence (SEF), AFM is crucial for correlating the surface nanostructure with the observed fluorescence enhancement. aip.org Studies have used AFM to compare monolayer (2D) and multilayer (3D) distributions of silver nanoparticles, demonstrating that 3D nanostructures with increased "hotspots" lead to greater fluorescence enhancement. aip.org

AFM can also be used to study the effects of surface modifications. For example, it can characterize polycarbonate films before and after etching and subsequent deposition of silver nanoparticles, providing insights into how the substrate preparation affects the final silver nanostructure. theinstituteoffluorescence.com Furthermore, AFM has been utilized to investigate the topography of nanoparticle layers, with theoretical models being developed to quantitatively analyze parameters like root-mean-square (rms) roughness and skewness as a function of particle coverage. acs.org

Table 2: Selected AFM Findings on Fluorescein-Silver Systems

| System | Key AFM Finding | Reference |

|---|---|---|

| Silver Island Films (SIFs) | Revealed silver particles ~500 nm wide and <100 nm high. | nih.gov |

| 2D vs. 3D Silver Nanoparticle Structures | Demonstrated the formation of nanoantenna arrays in 3D structures, leading to enhanced fluorescence. | aip.org |

| Corn Cob Xylan-Silver Nanoparticles (NX) | Showed rounded/spherical nanoparticles with an average size of approximately 40 nm. | dovepress.com |

| Silver Nanoparticles on Polycarbonate | Characterized the surface morphology of etched films and the resulting silver nanoparticle deposition. | theinstituteoffluorescence.com |

Surface Chemical and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) and Synchrotron Radiation XPS (SR-XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. catalysis.blog When the technique utilizes a synchrotron as the source of X-rays, it is referred to as Synchrotron Radiation XPS (SR-XPS), which offers higher resolution and intensity. mdpi.com

In the analysis of fluorescein-silver interfaces, SR-XPS is a powerful tool to investigate the chemical structure and the nature of the interaction between fluorescein isothiocyanate (FITC) and silver nanoparticles (AgNPs). mdpi.comresearchgate.netcnr.it By analyzing the core level spectra of elements such as Carbon (C1s), Sulfur (S2p), Nitrogen (N1s), Oxygen (O1s), and Silver (Ag3d), detailed information about the chemical bonding at the dye/metal interface can be obtained. mdpi.com

For instance, analysis of the Ag3d spectrum of AgNPs-FITC can distinguish between metallic silver at the core of the nanoparticle and silver species interacting with the FITC molecule. mdpi.com A peak at a binding energy of 367.84 eV for Ag3d5/2 is attributed to metallic silver. mdpi.com The S2p and N1s spectra are particularly important for confirming the isothiocyanate–metal interaction. mdpi.comresearchgate.net

XPS can also be used to quantify the elemental composition of DNA microarrays, including those with fluorescent labels, providing data on immobilization and hybridization efficiencies. nih.gov In studies of silver nanoparticles functionalized with other ligands, SR-XPS has been crucial in understanding the interaction with heavy metal ions like mercury, revealing the electronic structure and coordination chemistry of the resulting nanoaggregates. acs.org

Table 3: Representative XPS/SR-XPS Data for Fluorescein-Silver Systems

| Core Level | Sample | Key Finding | Reference |

|---|---|---|---|

| Ag3d | AgNPs-FITC | Identified metallic silver core (Ag3d5/2 at 367.84 eV) and interacting silver species. | mdpi.com |

| S2p, N1s | AgNPs-FITC | Confirmed the isothiocyanate-metal interaction at the nanoparticle surface. | mdpi.com |

| P, N, O, Si | DNA Microarrays | Quantified elemental composition to determine probe immobilization and hybridization efficiency. | nih.gov |

| Ag, Hg | AgNP-3MPS/Hg(II) | Probed the electronic structure and coordination chemistry of the silver-mercury interaction. | acs.org |

Mass Spectrometry (e.g., MALDI-TOF MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are particularly useful for the analysis of large biomolecules and synthetic polymers.

In the context of fluorescein-silver systems, mass spectrometry, especially when coupled with high-performance liquid chromatography (HPLC-MS), has been instrumental in determining the precise composition of fluorescent silver nanoclusters stabilized by DNA. rsc.orgpsu.edu This technique allows for the identification of the exact number of silver atoms (NAg) and DNA strands (ns) in a given complex. rsc.orgpsu.edu

For example, a fluorescent complex emitting at 558 nm was identified as having 21 silver atoms and being a strand dimer (NAg = 21, ns = 2). rsc.org The same study also identified a dark, non-fluorescent complex with 6 silver atoms and a single DNA strand. rsc.orgpsu.edu This level of detail is crucial for understanding the relationship between the composition of the silver cluster and its optical properties, which is essential for the strategic design of such complexes for sensing and other applications. rsc.orgpsu.edu

Inductively coupled plasma mass spectrometry (ICP-MS) has also been used to determine the uptake of silver complexes into cancer cells. acs.org

Table 4: Composition of DNA-Stabilized Silver Clusters Determined by HPLC-MS

| Complex | Number of Silver Atoms (NAg) | Number of DNA Strands (ns) | Fluorescence Emission | Reference |

|---|---|---|---|---|

| Green1 Emitter | 21 | 2 | 558 nm | rsc.orgpsu.edu |

| Green1 Dark Complex | 6 | 1 | Non-fluorescent | rsc.orgpsu.edu |

| Green2 Emitter | 21 | 2 | Same as Green1 | psu.edu |

| Orange Emitter | 16 (or 15) | 1 | Not specified | psu.edu |

| Red Emitter | 15 | 1 | Not specified | psu.edu |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. updatepublishing.com An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. updatepublishing.comnyu.edu This is a powerful tool for identifying the functional groups present in a sample. updatepublishing.com

In the study of fluorescein-silver interfaces, FTIR spectroscopy is used to identify the biomolecules responsible for the reduction of silver ions and the capping and stabilization of the resulting silver nanoparticles. nih.govnih.gov For instance, in the green synthesis of silver nanoparticles using plant extracts, FTIR can identify functional groups from compounds like gallic acid that are adsorbed onto the nanoparticle surface. nih.gov The presence of bands corresponding to C=O stretching and C-O stretching can indicate the involvement of carboxylic acid groups in the stabilization of the nanoparticles. nih.gov

FTIR analysis of fluorescein derivatives and their silver nanohybrids helps to confirm the chemical structures of the synthesized compounds. researchgate.netnih.gov It can also provide evidence for the interaction between the fluorescein derivative and the silver nanoparticle surface. dovepress.com The analysis of silver nanoparticles synthesized using corn cob xylan (B1165943) showed bands corresponding to xylan, confirming its role as a functionalizing agent. dovepress.com Similarly, in the analysis of silver nanoparticles synthesized using bacterial extracts, FTIR spectra indicated the presence of carboxyl and amine groups from proteins and amino acids on the nanoparticle surface, which are responsible for capping and stabilization. nih.gov

Table 5: Key FTIR Findings for Fluorescein-Silver and Related Nanoparticle Systems

| Sample | Key Functional Groups Identified | Inferred Role | Reference |

|---|---|---|---|

| Gallic Acid-capped AgNPs | C=O stretching, C-O stretching | Stabilization via carboxylic acid groups | nih.gov |

| AgNPs from Viridibacillus sp. | Carboxyl (-C=O), Amine (-NH) | Capping and stabilization by proteins/amino acids | nih.gov |

| Corn Cob Xylan-AgNPs (NX) | Bands corresponding to xylan | Functionalization of nanoparticles with xylan | dovepress.com |

| Fluorescein Derivative-Ag Nanohybrids | Characteristic peaks of the fluorescein derivative | Confirmation of chemical structure and loading | researchgate.netnih.gov |

X-ray Diffraction (XRD) for Crystallographic Properties

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. anton-paar.com It provides information on crystal structure, phase, preferred crystal orientation (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects. anton-paar.com

In the context of fluorescein-silver systems, XRD is used to confirm the crystalline nature of the synthesized silver nanoparticles. nih.govnih.govacs.org The diffraction peaks in an XRD pattern can be indexed to specific crystallographic planes, allowing for the determination of the crystal structure. For silver nanoparticles, a face-centered cubic (FCC) structure is commonly observed. nih.govacs.orgresearchgate.net

The positions of the diffraction peaks are used to calculate the lattice parameters of the crystal. anton-paar.comacs.org For example, diffraction peaks at 2θ values of approximately 38.2°, 44.4°, 64.6°, and 77.5° correspond to the (111), (200), (220), and (311) planes of FCC silver, respectively. nih.govnih.gov The Scherrer equation can be applied to the width of the diffraction peaks to estimate the average crystallite size of the nanoparticles. nih.govacs.org

XRD analysis can also reveal the presence of other crystalline phases. For instance, some preparations of silver nanoparticles may show peaks corresponding to silver carbonate (Ag2CO3) or silver oxide (Ag2O). nih.govnih.gov In studies involving fluorescein-doped crystals, XRD is used to determine the unit cell characteristics and how they are affected by the dopant concentration. researchgate.net

Table 6: Crystallographic Data for Silver Nanoparticles from XRD Analysis

| Sample | Crystal Structure | Key Diffraction Planes | Average Crystallite Size (nm) | Reference |

|---|---|---|---|---|

| Silver Nanoparticles | Face-Centered Cubic (FCC) | (111), (200), (220), (311), (222) | ~10 | nih.gov |

| Silver Nanocrystals (calcined) | Face-Centered Cubic (FCC) | (111), (200), (220), (311) | Not explicitly stated | researchgate.net |

| AgNPs from PKL Extract | Face-Centered Cubic (FCC) | (111), (200), (220), (311) | 20.26 | nih.govacs.org |

| Sulphamic Acid Doped with Fluorescein | Orthorhombic | Not specified | Not applicable | researchgate.net |

Fundamental Photophysical Phenomena and Interaction Mechanisms in Fluorescein Silver Systems

Surface Plasmon Resonance (SPR) Effects on Fluorescein (B123965) Optics

The optical properties of silver nanoparticles are dominated by Surface Plasmon Resonance (SPR), a phenomenon involving the collective oscillation of conduction electrons in response to incident light. researchgate.netresearchgate.net This resonance is highly dependent on the size and shape of the nanoparticles. niu.edu When fluorescein molecules are in proximity to silver nanoparticles, their optical properties are significantly influenced by the SPR of the metal. researchgate.netresearchgate.net

Localized Surface Plasmon Resonance (LSPR) Coupling

For silver nanoparticles with dimensions much smaller than the wavelength of light, the SPR is localized and is referred to as Localized Surface Plasmon Resonance (LSPR). mdpi.com LSPR leads to a strong enhancement of the local electromagnetic field around the nanoparticle. aip.orgmdpi.com When the LSPR spectrum of the silver nanoparticles overlaps with the excitation or emission spectrum of fluorescein, a coupling effect occurs. aip.org This coupling can enhance the excitation rate of the fluorescein molecules, leading to an increase in fluorescence intensity. mdpi.com The interaction between the molecular transitions of fluorescein and the SPR of silver nanoparticles can lead to optical properties in the composite system that are distinctly different from their individual components. acs.org

The efficiency of this coupling is sensitive to the spectral overlap between the LSPR of the silver nanoparticles and the absorption/emission bands of the fluorescein. Studies have shown that the spatial distribution and the spectral detuning of the fluorescein's absorption maximum from the LSPR band maximum of the silver nanoparticles play a crucial role in the observed optical effects. acs.org

Hotspot Formation and Enhanced Local Electric Fields

When silver nanoparticles are in close proximity to each other, the enhanced local electric fields can couple, creating regions of extremely high field intensity known as "hotspots". aip.orgrsc.org These hotspots are typically located in the junctions or gaps between nanoparticles. rsc.org The electromagnetic field enhancement within these hotspots can be several orders of magnitude higher than the incident field, leading to a dramatic increase in the excitation and emission rates of fluorescein molecules located within these regions. rsc.orgnih.gov

The formation of these hotspots is a key factor in achieving significant fluorescence enhancement. aip.org The geometry of the nanoparticle arrangement, such as in 3D nanostructures, can lead to a higher density and stronger intensity of these hotspots compared to 2D arrangements, resulting in greater fluorescence enhancement. aip.org The evolution of fluorescence and surface-enhanced Raman scattering (SERS) signals of fluorescein adsorbed on porous gold nanostructures has been correlated with the structural parameters of the nanoparticle array, indicating the predominant contribution of hotspots to the electromagnetic amplification. mdpi.com

Mechanisms of Fluorescence Modulation (Enhancement and Quenching)

The interaction of fluorescein with silver nanoparticles can lead to either enhancement or quenching of its fluorescence, depending on several factors, most notably the distance between the fluorophore and the metal surface. nih.govmdpi.com At very short distances (typically 0-5 nm), fluorescence quenching is often observed due to non-radiative energy transfer to the metal. nih.gov However, at slightly larger distances (typically 5-20 nm), fluorescence enhancement becomes the dominant process. mdpi.com

| Interaction | Distance Dependence | Outcome |

| Quenching | ~0-5 nm | Decrease in fluorescence intensity |

| Enhancement | ~5-20 nm | Increase in fluorescence intensity |

This distance-dependent behavior is a critical aspect of designing fluorescein-silver systems for specific applications.

Förster Resonance Energy Transfer (FRET) in Fluorescein-Silver Proximity

Förster Resonance Energy Transfer (FRET) is a non-radiative process where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule through dipole-dipole interactions. nih.govmdpi.com In the context of fluorescein-silver systems, silver nanoparticles can act as either donors or acceptors of energy. mdpi.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. researchgate.net

The presence of silver nanoparticles can significantly modulate the FRET process. nih.gov Plasmonic enhancement from silver nanoparticles can increase the fluorescence intensity of the acceptor molecule, thereby extending the applications of FRET in sensitive detection. nih.govresearchgate.net Studies have shown that the FRET efficiency between donor-acceptor pairs can be significantly increased in the presence of silver nanoparticles. researchgate.netacs.org For instance, a silver nanoparticle-enhanced FRET sensing system demonstrated a remarkable increase in fluorescence intensity and sensitivity for the detection of human platelet-derived growth factor-BB. researchgate.netacs.org

Metal-Enhanced Fluorescence (MEF) Principles

Metal-Enhanced Fluorescence (MEF) is a phenomenon where the fluorescence intensity of a fluorophore is increased in the presence of metallic nanostructures. researchgate.netuobaghdad.edu.iq This enhancement arises from two primary effects: an increase in the local excitation field due to LSPR and an increase in the radiative decay rate of the fluorophore. nih.govscienceopen.com The interaction of the excited fluorophore with the surface plasmons in the metal creates new pathways for radiative decay, which can increase the quantum yield of the fluorophore. scienceopen.com

The enhancement factor in MEF is dependent on the properties of both the fluorophore and the metallic nanostructure, including the initial quantum yield of the fluorophore, the size and shape of the nanoparticles, and the distance between the fluorophore and the nanoparticle surface. nih.gov Low-quantum-yield fluorophores tend to show a more significant increase in intensity in the presence of silver nanostructures. nih.gov MEF has been demonstrated to improve the brightness and photostability of fluorophores like fluorescein. acs.org For example, a core-shell design with a 70 nm silver core and an 8 nm silica (B1680970) shell was optimized for fluorescein, resulting in a significant decrease in the excited-state lifetime from 3.9 ns to 0.4 ns, which enhances the dye's resistance to photobleaching. acs.org

Non-radiative Energy Transfer Processes

In addition to FRET, other non-radiative energy transfer processes can occur between fluorescein and silver nanoparticles, often leading to fluorescence quenching. When a fluorophore is very close to a metal surface, its excitation energy can be transferred to the metal's surface plasmons without the emission of a photon. nih.gov This process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. nih.gov

The mechanism of this quenching can involve the enhancement of non-radiative decay channels and a reduction of the local field near the surface of the silver nanoparticles. researchgate.net Studies on the interaction between fluorophores and silver nanoparticles have shown that fluorescence quenching is the dominant process at very short separation distances. niu.edu Understanding these non-radiative pathways is crucial for controlling the fluorescence output of fluorescein-silver systems and for designing applications where quenching is a desired outcome, such as in certain types of biosensors.

Influence of Systemic Parameters on Optical Response

The optical response of fluorescein in the presence of silver nanoparticles (AgNPs) is not static; it is dynamically influenced by several key parameters of the system. The concentration and size of the AgNPs, the distance between the nanoparticles and the fluorophore, and the surrounding chemical environment all play critical roles in dictating the final optical output. These factors govern the interplay between competing processes such as metal-enhanced fluorescence (MEF) and fluorescence quenching.

The concentration of silver nanoparticles has a pronounced, non-linear effect on the fluorescence of fluorescein. researchgate.net Initially, as the concentration of AgNPs increases, the fluorescence intensity of fluorescein can be enhanced. researchgate.netuobaghdad.edu.iq This enhancement is attributed to the local field enhancement near the nanoparticle surface, a result of localized surface plasmon resonance (LSPR). researchgate.netmdpi.com However, this enhancement does not increase indefinitely. Beyond an optimal concentration, further increases in AgNP concentration lead to fluorescence quenching. researchgate.netdergipark.org.tr At high densities, nanoparticles can aggregate, and non-radiative energy transfer processes become dominant, diminishing the fluorescence output. researchgate.netdergipark.org.tr

The size of the silver nanoparticles is another critical determinant of the optical response. researchgate.netmdpi.com Larger nanoparticles are often reported to produce a greater enhancement of fluorescence compared to smaller ones, due to their higher scattering efficiency. nih.govtheinstituteoffluorescence.com For instance, one study found that 85 nm AgNPs produced a 6.7-fold fluorescence enhancement, while 50 nm particles produced a 4.7-fold enhancement. nih.gov However, the relationship is complex; larger particles may reach their maximum enhancement efficiency at lower concentrations compared to smaller particles. researchgate.net The optimal size for enhancement also depends on the specific fluorophore and the excitation wavelength. Studies have shown that AgNP sizes ranging from approximately 2 nm to over 100 nm can influence fluorescence, with different optimal sizes reported for various experimental setups. ucr.eduaip.org

Table 1: Effect of Silver Nanoparticle (AgNP) Size on Fluorescence Enhancement

AgNP Size Observed Effect on Fluorescence Reference ~40 nm Studied for fluorescence decay kinetics near plasmonic film. Enhancement found to be determined by changes in excitation efficiency. [8, 10] 50 nm 4.7-fold enhancement of fluorescence intensity for labeled ribosomal initiation complexes. theinstituteoffluorescence.com 85 nm 6.7-fold enhancement of fluorescence intensity for labeled ribosomal initiation complexes, though photobleaching was faster than with 50 nm particles. theinstituteoffluorescence.com ~90 nm Highest fluorescence intensities observed for particles of this diameter on a Si substrate. researchgate.net

The distance between the fluorescein molecule and the silver nanoparticle surface is a crucial parameter that governs the optical outcome. This is often controlled by introducing a dielectric "spacer layer." When a fluorophore is in very close proximity (less than ~5 nm) to a metal surface, highly efficient non-radiative energy transfer occurs, leading to significant fluorescence quenching. arxiv.org As the distance increases, this quenching effect diminishes, and the enhancing effects of LSPR can become dominant.

Studies have consistently shown that there is an optimal spacer thickness for maximum fluorescence enhancement. For fluorescein isothiocyanate (FITC)-labeled albumin near a silver island film, a maximum nine-fold enhancement was observed with a polyelectrolyte spacer layer of approximately 4 nm. core.ac.uk In another experiment using Cyanine 3 dye, optimal spacer thicknesses were found at 60 nm and 200 nm, yielding fluorescence amplification factors as high as 45 on nanoroughened silver films. arxiv.org The enhancement gradually decreases when the nanoparticle-fluorophore distance becomes too large. niu.edu

The distance between nanoparticles themselves (inter-particle distance) also plays a significant role. When AgNPs are close to each other (e.g., <10 nm), their plasmon resonances can couple, creating "hot spots" of intensely enhanced electromagnetic fields between the particles. theinstituteoffluorescence.comaip.org This coupling can lead to dramatic fluorescence enhancement, far exceeding that of a single, isolated nanoparticle. aip.org However, if the particles merge to form a continuous film, the enhancement effect decreases. theinstituteoffluorescence.com A redshift in the LSPR peak is often observed with smaller inter-particle distances due to stronger plasmon interactions. aip.org

Table 2: Optimal Spacer Layer Thickness for Fluorescence Enhancement

Fluorophore System Spacer Material Optimal Thickness for Max Enhancement Enhancement Factor Reference Fluorescein Isothiocyanate (FITC)-Albumin Polyelectrolytes ~4 nm 9-fold ucr.edu Cyanine 3 (Cy3) Not specified 60 nm Up to 45-fold dergipark.org.tr J-aggregate film Polyvinyl alcohol (PVA) 100 nm Not specified niu.edu

The chemical environment surrounding the fluorescein-silver system profoundly affects its optical response. The pH of the solution is a critical factor, as it can alter the charge and aggregation state of both the fluorescein molecule and the silver nanoparticles. acs.orgnih.gov Fluorescein itself exists in different ionic forms depending on the pH, each with a distinct fluorescence quantum yield. acs.orgresearchgate.net The presence of AgNPs can shift the equilibrium between these forms. acs.org Furthermore, the surface charge of AgNPs is pH-dependent, which influences their stability and tendency to aggregate, thereby affecting the fluorescence output. acs.org For protein-nanoparticle systems, aggregation has been observed at strongly acidic (pH 3.0) and basic (pH 9.2) conditions. nih.gov Optimal fluorescence enhancement is often observed within a specific pH range where the components are stable and interactions are favorable. researchgate.net

The polarity of the solvent also plays a significant role. Polar solvents can stabilize the excited state of the fluorescein molecule, leading to a redshift in the emission spectrum. evidentscientific.combeilstein-journals.org The interaction between the solvent and the fluorophore can compete with or modify the interaction with the AgNP surface. mdpi.com The choice of solvent can influence the fluorescence quantum yield; for example, the quantum yields for fluorescein derivatives are generally low in solvents like THF, acetonitrile, and DMSO. mdpi.com

Additives, such as halide ions, can also modulate the system. For instance, iodide ions have been used in sensing applications based on their ability to quench fluorescence in polymer-tipped optical fibers, a principle that can be influenced by the presence of silver. researchgate.net

A significant advantage of coupling fluorescein and other fluorophores with silver nanoparticles is the enhancement of their photostability. nih.govmdpi.com Photobleaching, the irreversible photochemical destruction of a fluorophore, limits the duration and intensity of fluorescence measurements. Metal-enhanced fluorescence (MEF) provides a mechanism to counteract this.

The primary mechanism for enhanced photostability is the reduction of the fluorescence lifetime. mdpi.comnih.gov By providing a rapid, efficient pathway for radiative decay (fluorescence), the silver nanoparticle reduces the time the fluorophore spends in the vulnerable excited state. nih.govmdpi.com This increased radiative decay rate means the molecule can undergo more excitation-emission cycles before it is photochemically destroyed. mdpi.com Consequently, even though the rate of photobleaching might not be significantly lower, the total number of photons emitted before bleaching occurs is dramatically increased, leading to brighter and more robust signals. nih.govnih.gov

Ligand-Induced Structural and Optical Changes

The interaction between fluorescein derivatives and specific ligands, particularly metal ions, can induce significant structural transformations that result in a dramatic change in their optical properties. This principle is the foundation for designing highly selective and sensitive chemosensors.

Many fluorescein-based sensors are designed to exist in a non-fluorescent, "caged" state. This is often achieved by chemically modifying the fluorescein structure to favor a closed spirolactone ring. researchgate.netrsc.orgunica.it In this form, the π-electron system of the xanthene core is disrupted, and the molecule is colorless and does not fluoresce.

The introduction of silver ions (Ag⁺) can trigger a dramatic change. rsc.orgresearchgate.net By designing the fluorescein derivative with specific recognition groups (ionophores) that can bind to Ag⁺, the ion acts as a ligand that induces a structural rearrangement. mdpi.comacs.org The binding of Ag⁺ to the recognition sites causes the stable, non-fluorescent spirolactone ring to open, restoring the planar, highly conjugated xanthene structure. rsc.orgresearchgate.netmdpi.com This "ring-opening" process switches the fluorescence "on," leading to a significant increase in fluorescence intensity. researchgate.netmdpi.com The high affinity of sulfur and selenium atoms for silver has been exploited in designing such chemosensors, leading to high selectivity and sensitivity for Ag⁺ detection. rsc.orgresearchgate.net Job's plot analysis from fluorescence titrations has indicated a 1:2 stoichiometry between the sensor molecule and Ag⁺ ions in some systems. rsc.org

Table 3: Compound Names Mentioned

Compound Name Fluorescein Fluorescein isothiocyanate (FITC) 6-carboxyfluorescein Cyanine 3 (Cy3) Cyanine 5 (Cy5) Silver Silver Ion Polyvinyl alcohol (PVA) Acetonitrile Tetrahydrofuran (THF) Dimethyl sulfoxide (B87167) (DMSO) Rhodamine B Rhodamine 6G

Chelation-Enhanced Fluorescence (CEF) and Quenching (CEQ) Effects

The interaction of silver ions (Ag⁺) with specifically designed fluorescein derivatives can lead to two distinct and opposing photophysical phenomena: Chelation-Enhanced Fluorescence (CEF) and Chelation-Enhanced Quenching (CEQ). These effects are contingent on the molecular structure of the chelating agent appended to the fluorescein fluorophore and the subsequent mechanism of interaction with the silver ion. These phenomena form the basis for the development of highly selective fluorescent sensors for silver.

The fundamental principle behind these sensors is the modification of the fluorescein molecule with a receptor unit that can selectively bind to Ag⁺. This binding event alters the photophysical properties of the fluorophore, resulting in a measurable change in fluorescence intensity. espublisher.com Fluorescent sensors are generally composed of a fluorophore, which is the signaling unit, and a receptor, which is the binding or chelating part. acs.org The interaction with a metal ion can either enhance or quench the fluorescence signal. rsc.org

Chelation-Enhanced Fluorescence (CEF)

CEF describes the significant increase in fluorescence intensity of a weakly fluorescent or non-fluorescent molecule upon binding to a metal ion. In the context of fluorescein-silver systems, this is often achieved by designing a molecule where a fluorescence quenching pathway is active in the free sensor but becomes inhibited upon chelation with Ag⁺.

A prominent mechanism responsible for CEF is the inhibition of Photoinduced Electron Transfer (PET). In certain fluorescein derivatives, a nitrogen-containing group (like an amine) attached to the fluorophore can quench its fluorescence by transferring an electron from its lone pair to the excited state of the fluorophore. When a silver ion is introduced, it coordinates with the nitrogen atom, lowering the energy of its lone pair electrons. This coordination prevents the electron transfer from occurring, thereby blocking the PET quenching pathway and "turning on" the fluorescence of the fluorescein core. espublisher.comacs.org

Another pathway leading to CEF in fluorescein-based sensors involves the structural transformation from a non-fluorescent to a fluorescent form. Many fluorescein derivatives are designed to exist in a closed, non-fluorescent spirolactone form. The binding of Ag⁺ can induce a conformational change, forcing the spirolactone ring to open. mdpi.comresearchgate.net This open form is a highly conjugated and fluorescent xanthene structure, resulting in a strong fluorescence enhancement. mdpi.comresearchgate.net

Research Findings on CEF in Fluorescein-Silver Systems

Research has demonstrated the successful design of fluorescein-based chemosensors that exhibit a selective CEF effect in the presence of silver ions. For instance, a fluorescein derivative featuring a morpholine (B109124) receptor (Chemosensor 1 ) was found to display a significant and selective fluorescence enhancement upon binding with Ag⁺. acs.org The fluorescence intensity of this sensor at 525 nm increased dramatically in the presence of Ag⁺, while other metal ions induced minimal to no change. acs.org This selectivity is attributed to the specific interaction between the silver ion and the morpholine-containing binding pocket. The mechanism is proposed to be the suppression of the PET process from the benzylic amine of the receptor to the excited fluorescein moiety. acs.org

Table 1: Fluorescence Response of Chemosensor 1 with Various Metal Ions This table is interactive. You can sort and filter the data.

| Metal Ion (100 eq.) | Relative Fluorescence Intensity |

|---|---|

| None | 1.0 |

| Ag⁺ | ~12.0 |

| Na⁺ | ~1.0 |

| K⁺ | ~1.0 |

| Mg²⁺ | ~1.0 |

| Ca²⁺ | ~1.2 |

| Cr³⁺ | ~1.5 |

| Mn²⁺ | ~1.1 |

| Fe³⁺ | ~0.8 |

| Co²⁺ | ~0.9 |

| Ni²⁺ | ~1.0 |

| Cu²⁺ | ~0.7 |

| Zn²⁺ | ~1.1 |

| Cd²⁺ | ~1.3 |

| Hg²⁺ | ~1.8 |

| Pb²⁺ | ~1.4 |

Data derived from fluorescence change graphs presented in research by Yoon et al. acs.org

Chelation-Enhanced Quenching (CEQ)

In contrast to CEF, CEQ involves the reduction or complete quenching of fluorescence from a fluorophore upon chelation with a metal ion. This phenomenon can occur through several mechanisms when silver ions are involved.

The heavy-atom effect is a significant contributor to CEQ. Silver, being a heavy metal, can increase the rate of intersystem crossing when it binds near the fluorophore. researchgate.net This process facilitates the transition of the excited electron from the singlet state (S₁) to the triplet state (T₁), which is non-emissive or phosphorescent with a much longer lifetime. This enhanced spin-orbit coupling provides an efficient non-radiative decay pathway, thus quenching the fluorescence.

Furthermore, the d¹⁰ electronic configuration of the Ag⁺ ion can facilitate fluorescence quenching through electron transfer or energy transfer processes. researchgate.net

Research Findings on CEQ in Fluorescein-Silver Systems

Structurally similar fluorescein derivatives can be engineered to exhibit CEQ instead of CEF. A notable example is a chemosensor based on fluorescein with a thiomorpholine (B91149) receptor (Chemosensor 2 ), which is structurally analogous to the CEF-exhibiting Chemosensor 1. acs.orgrsc.org The key difference is the replacement of an oxygen atom in the morpholine ring with a sulfur atom. acs.orgrsc.org

Upon addition of Ag⁺, Chemosensor 2 shows a selective and pronounced fluorescence quenching. acs.org This contrasting behavior is attributed to the presence of the sulfur atom. The binding of Ag⁺, a soft metal ion, to the soft sulfur atom of the thiomorpholine moiety is a favorable interaction. This specific chelation is believed to promote an efficient quenching mechanism, likely involving the heavy-atom effect of the silver ion being held in close proximity to the fluorophore by the sulfur-containing receptor. acs.org

Table 2: Research Findings for Fluorescein-Based Silver Chemosensors This table is interactive. You can sort and filter the data.

| Chemosensor | Receptor Moiety | Observed Effect with Ag⁺ | Proposed Mechanism | Limit of Detection (LOD) for Ag⁺ | Binding Constant (Kₐ) |

|---|---|---|---|---|---|

| Chemosensor 1 | Morpholine | CEF (~12-fold increase) | Inhibition of PET | 1.0 µM | 1.1 x 10⁴ M⁻¹ |

| Chemosensor 2 | Thiomorpholine | CEQ (~80% quenched) | Heavy-atom effect / Enhanced quenching via S-Ag binding | 1.0 µM | 2.5 x 10⁴ M⁻¹ |

| Sensor L1 | N,S-containing receptor | CEF | Ag⁺-induced spirolactone ring-opening | 4.0 x 10⁻⁹ M | Not Specified |

| Sensor L2 | N,Se-containing receptor | CEF | Ag⁺-induced spirolactone ring-opening | 3.0 x 10⁻⁸ M | Not Specified |

Data compiled from studies by Yoon et al. and Li et al. rsc.orgmdpi.comacs.org

The ability to manipulate the fluorescence response of a single fluorophore scaffold like fluorescein from enhancement to quenching simply by subtle changes in the chelating receptor highlights the sophistication of rational sensor design. Both CEF and CEQ phenomena in fluorescein-silver systems provide powerful tools for the development of selective and sensitive analytical methods for silver ion detection. acs.orgrsc.org

Theoretical and Computational Modeling of Fluorescein Silver Interactions

Density Functional Theory (DFT) for Electronic Structure and Energy Levels

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of fluorescein-silver interactions, DFT calculations provide valuable insights into the ground-state electronic structure, molecular orbitals, and energy levels of the combined system. While direct DFT studies on a discrete "fluorescein silver" molecule are less common, the principles are extensively applied to understand the adsorption of fluorescein (B123965) on silver surfaces or the interaction with silver clusters. ijnnonline.net

Researchers utilize DFT to calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of both fluorescein and the silver entity. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of the system. researchgate.net By analyzing the spatial distribution of these frontier orbitals, scientists can predict the nature of the electronic transitions and the potential for charge transfer between the fluorescein molecule and the silver nanoparticle. researchgate.net

For instance, DFT calculations can help determine the most stable adsorption geometries of fluorescein on a silver surface and the corresponding binding energies. ijnnonline.net These calculations often employ basis sets like LANL2DZ for silver and 6-31G for other atoms, combined with functionals such as B3LYP. nih.govresearchgate.net The analysis of the electronic density distribution in the fluorescein-silver complex can reveal the transfer of electrons, indicating an oxidation or reduction process. researchgate.net Time-dependent DFT (TD-DFT) is an extension of DFT that is used to calculate excited-state properties, such as absorption spectra and oscillator strengths, providing a theoretical basis for interpreting experimental spectroscopic data. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Fluorescein Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorescein (FS) | -5.75 | -2.70 | 3.05 |

| Fluorescein with Amine (FSA) | -5.41 | -2.23 | 3.18 |

| Fluorescein with Thiophene (FST) | -5.58 | -2.98 | 2.60 |

Note: Data is illustrative and based on findings for fluorescein derivatives in different contexts. Actual values for a specific fluorescein-silver system would require dedicated calculations. researchgate.net

Finite-Difference Time-Domain (FDTD) Simulations for Plasmonic Coupling and Field Enhancement

The Finite-Difference Time-Domain (FDTD) method is a computational electrodynamic modeling technique used to solve Maxwell's equations in the time domain. It is particularly well-suited for simulating the interaction of light with metallic nanostructures and predicting the resulting plasmonic effects. In the context of fluorescein-silver systems, FDTD simulations are instrumental in understanding plasmonic coupling and the enhancement of the local electromagnetic field.

When light interacts with silver nanoparticles, it can excite localized surface plasmons (LSPs), which are collective oscillations of the conduction electrons. This resonance phenomenon leads to a dramatic enhancement of the electromagnetic field in the vicinity of the nanoparticle. FDTD simulations can precisely model this field enhancement, providing detailed spatial maps of the electric field intensity around the AgNPs. This enhanced near-field can significantly increase the excitation rate of nearby fluorescein molecules, leading to a phenomenon known as metal-enhanced fluorescence (MEF).

FDTD simulations allow researchers to systematically investigate the influence of various parameters on the plasmonic enhancement, including:

Nanoparticle size and shape: The resonance wavelength and the magnitude of the field enhancement are highly dependent on the geometry of the silver nanoparticles.

Interparticle distance: When multiple AgNPs are in close proximity, their plasmons can couple, leading to even stronger field enhancements in the "hot spots" between the particles.

Fluorophore position: The degree of fluorescence enhancement is critically dependent on the distance of the fluorescein molecule from the silver surface.

By comparing simulation results with experimental data, FDTD provides a powerful tool to validate theoretical models and to design optimized nanostructures for maximizing fluorescence enhancement in sensing and imaging applications.

Table 2: FDTD Simulation Parameters for Plasmonic Systems

| Parameter | Description | Typical Value/Range |

| Mesh Size | The spatial discretization of the simulation domain. | R/10 to R/100 (where R is nanoparticle radius) |

| Boundary Conditions | Defines the behavior of the fields at the edges of the simulation domain. | Perfectly Matched Layer (PML) |

| Light Source | The type of electromagnetic excitation used in the simulation. | Total-Field Scattered-Field (TFSF) plane wave |

| Material Properties | The dielectric function of silver, which is frequency-dependent. | Johnson and Christy or similar experimental data |

Note: This table provides a general overview of typical parameters used in FDTD simulations of plasmonic nanoparticles.

Theoretical Models for Absorption and Fluorescence Spectral Estimations (e.g., Logistic Power Peak function)

To accurately model and predict the absorption and fluorescence spectra of fluorescein in the presence of silver nanoparticles, various theoretical models are employed. One such novel approach involves the use of the Logistic Power Peak (LPP) function for spectral estimations. This method relies on curve fitting experimental data to a mathematical function that can accurately represent the spectral profiles.

The LPP function is a versatile mathematical model that can describe the asymmetric and tailed nature of spectral peaks often observed in complex systems. A study by Al-Arab et al. demonstrated the successful application of the LPP function to estimate the absorption and fluorescence spectra of fluorescein laser dye mixed with varying masses of AgNPs in distilled water. The theoretical models generated using the LPP function showed excellent agreement with the experimental measurements, suggesting that such models can be used to predict the spectral behavior of these systems under different conditions.

The key advantage of this approach is its ability to provide a set of parameters that describe the photophysical processes. These parameters can be correlated with physical properties of the system, such as the concentration of the dye or the mass of the nanoparticles. The correlation coefficient (r²) is used to quantify the goodness of fit between the experimental data and the theoretical curve, with values close to 1 indicating a strong correlation.

Table 3: Example of Parameters from LPP Function Fitting for Fluorescein-AgNP Absorption Spectra

| AgNP Mass (g) | Peak Wavelength (nm) (Experimental) | Peak Wavelength (nm) (Theoretical) | Correlation Coefficient (r²) |

| 0.003 | 500 | 500.5 | 0.998 |

| 0.005 | 502 | 501.8 | 0.999 |

| 0.0065 | 504 | 504.2 | 0.997 |

| 0.008 | 506 | 506.1 | 0.999 |

| 0.0085 | 508 | 507.9 | 0.998 |

Note: This data is illustrative, based on the findings of Al-Arab et al., and demonstrates the high correlation achievable with the LPP model.

Energy Transfer Models (e.g., Benesi–Hildebrand, Stern–Volmer)

The interaction between fluorescein and silver nanoparticles often involves energy transfer processes, which can lead to either fluorescence enhancement or quenching. Several theoretical models are used to analyze and quantify these energy transfer mechanisms.

The Benesi–Hildebrand method is a spectrophotometric technique used to determine the association constant (K) for the formation of a non-covalently bonded complex between two species in solution. This method is applicable when the formation of a 1:1 complex between fluorescein (the guest) and a silver entity (the host) results in a change in the absorption spectrum. By measuring the absorbance at a specific wavelength as a function of the concentration of one of the reactants (while keeping the other constant and in excess), a linear plot can be generated from which the association constant can be calculated. This provides quantitative information about the binding affinity between fluorescein and silver.

The Stern-Volmer equation is a widely used model to describe fluorescence quenching processes. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Silver nanoparticles can act as efficient quenchers for fluorescein fluorescence. The Stern-Volmer equation relates the decrease in fluorescence intensity to the concentration of the quencher:

I0/I = 1 + KSV[Q]

where I0 and I are the fluorescence intensities in the absence and presence of the quencher [Q], respectively, and KSV is the Stern-Volmer quenching constant.

A linear Stern-Volmer plot (a plot of I0/I versus [Q]) is indicative of a single type of quenching mechanism, either static or dynamic.

Dynamic quenching involves collisions between the excited fluorophore and the quencher.

Static quenching results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

By analyzing the temperature dependence of the quenching process and fluorescence lifetime measurements, it is possible to distinguish between these two mechanisms. The magnitude of the Stern-Volmer constant provides a measure of the quenching efficiency.

Advanced Research Applications of Fluorescein Silver Formulations

Development of Fluorescent Chemosensors for Metal Ions

Fluorescein-based chemosensors represent a significant advancement in the detection of various metal ions. researchgate.net These sensors are typically designed with a spirolactam structure derived from fluorescein (B123965), which is non-fluorescent. The interaction with a target metal ion triggers a ring-opening mechanism, restoring the highly fluorescent xanthene structure of fluorescein and providing a clear "turn-on" signal. nih.gov

The detection of silver ions (Ag+) with high selectivity is a critical area of research due to the environmental and biological relevance of silver. Fluorescein-based chemosensors have been successfully synthesized to exhibit high selectivity and sensitivity for Ag+ ions, often leveraging the high thiophilicity and selenophility of silver. researchgate.net

One common mechanism for Ag+ detection is the silver-induced ring opening of the spirolactone form of the fluorescein fluorophore. researchgate.net For instance, chemosensors have been developed by introducing two functional groups containing nitrogen and sulfur or nitrogen and selenium at the 4,5-positions of fluorescein. researchgate.net The presence of Ag+ ions induces the opening of the spirolactone ring, leading to a significant increase in fluorescence intensity. researchgate.net The stoichiometry of the complex formed between the sensor and Ag+ has been determined to be a 1:2 ratio through methods like Job's plot analysis from fluorescence titrations. researchgate.net

The fluorescence quenching response is another mechanism employed for silver ion detection. This is attributed to the d10 electronic configuration of the silver ion, which can act as a fluorescence quencher through processes like electron transfer or intersystem crossing due to the heavy atom effect. researchgate.net

Table 1: Fluorescein-Based Chemosensors for Silver Ion (Ag+) Detection

| Sensor Type | Sensing Mechanism | Key Features |

|---|---|---|

| N,Se-containing receptor on fluorescein | Ag+-induced ring opening of spironolactone | High selectivity and sensitivity. researchgate.net |

| N,S-containing receptor on fluorescein | Ag+-induced ring opening of spironolactone | High selectivity and sensitivity. researchgate.net |

| Carbazole-rhodanine dyad receptor | Fluorescence quenching | Simple, selective, and applicable in cell imaging. researchgate.net |

| Polyquinolines (PQH and PQEH) | Amplified fluorescence quenching | High selectivity for Ag+ over other metal ions. acs.org |

The versatility of fluorescein derivatives allows for their application in the detection of a range of other heavy metal ions beyond silver. ijamtes.org By modifying the receptor units attached to the fluorescein core, chemosensors with selectivity for ions such as mercury (Hg2+), copper (Cu2+), and zinc (Zn2+) have been developed. nih.govijamtes.org

For example, a hydrazone derived from 4-methylthiazole-5-carbaldehyde and fluorescein hydrazide has been synthesized as a highly selective and sensitive fluorescent sensor for Hg2+ ions in water. mdpi.comnih.gov This sensor operates on a photoinduced electron transfer (PET) mechanism and demonstrates a significant fluorescence enhancement upon binding with Hg2+. ijamtes.org The detection limit for Hg2+ with this particular sensor was found to be 0.23 µM. mdpi.comnih.gov

Another fluorescein-based probe was designed for the dual detection of Zn2+ and Hg2+, exhibiting fluorescence emission at different wavelengths (500 nm for Zn2+ and 600 nm for Hg2+) depending on the bound metal ion. ijamtes.org The detection limits for this dual sensor were 1.16 µM for Hg2+ and a different value for Zn2+. ijamtes.org

Table 2: Fluorescein-Based Chemosensors for Various Metal Ions

| Target Ion | Sensor Example | Detection Limit | Reference |

|---|---|---|---|

| Hg2+ | Hydrazone of 4-methylthiazole-5-carbaldehyde and fluorescein hydrazide | 0.23 µM | mdpi.comnih.gov |

| Hg2+ | FLS2 probe | 39 nM | ijamtes.org |

| Zn2+ and Hg2+ | Di-aldehyde based phenolphthalein and fluorescein hydrazine (PF) | 1.16 µM (for Hg2+) | ijamtes.org |

Bioanalytical and Bioimaging Probes (Non-Clinical Contexts)

Fluorescein-silver formulations are invaluable in various bioanalytical and bioimaging applications, offering non-invasive methods for studying cellular and molecular processes. nih.gov These probes are utilized for visualizing intracellular components, tracking molecules, and sensing biological analytes.

Fluorescein derivatives are widely used to label and track cells in fluorescence microscopy. wikipedia.org The isothiocyanate derivative of fluorescein, for instance, is commonly employed for this purpose. wikipedia.org These fluorescent probes can be designed to be cell-permeable, allowing for the visualization of intracellular structures and processes in living cells. nih.gov